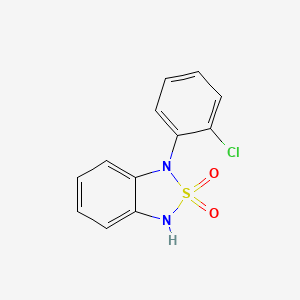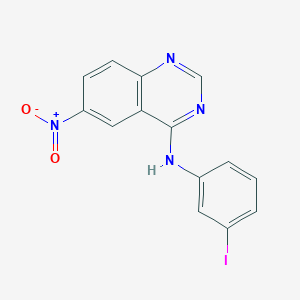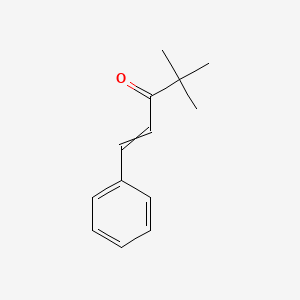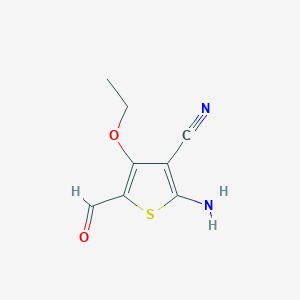
4-(4-n-pentylphenyl)benzaldehyde
Übersicht
Beschreibung
4’-Pentyl[1,1’-biphenyl]-4-carbaldehyde is an organic compound with the molecular formula C18H20O It is a derivative of biphenyl, where a pentyl group is attached to one phenyl ring and a formyl group is attached to the other
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Pentyl[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Pentyl Group: The pentyl group can be introduced via Friedel-Crafts alkylation, where pentyl chloride reacts with biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of 4’-Pentyl[1,1’-biphenyl]-4-carbaldehyde follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Pentyl[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 4’-Pentyl[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-Pentyl[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4’-Pentyl[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4’-Pentyl[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4’-Pentyl[1,1’-biphenyl]-4-carbonitrile: Similar structure but with a cyano group instead of a formyl group.
4’-Pentyl[1,1’-biphenyl]-4-carboxylic acid: Oxidized form of the compound with a carboxylic acid group.
4’-Pentyl[1,1’-biphenyl]-4-methanol: Reduced form with a hydroxymethyl group.
Uniqueness
Its formyl group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
56741-21-0 |
|---|---|
Molekularformel |
C18H20O |
Molekulargewicht |
252.3 g/mol |
IUPAC-Name |
4-(4-pentylphenyl)benzaldehyde |
InChI |
InChI=1S/C18H20O/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h6-14H,2-5H2,1H3 |
InChI-Schlüssel |
FLJUIHAHXQMQRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![7-Chloro-5-iodo-8-[(propan-2-yl)oxy]quinoline](/img/structure/B8687839.png)


